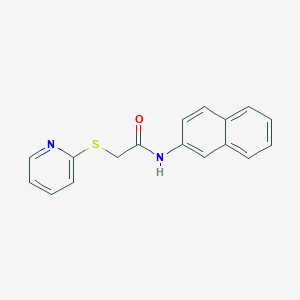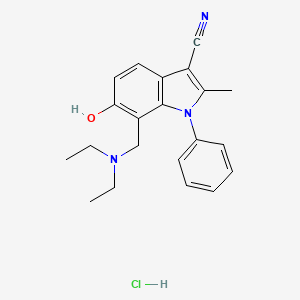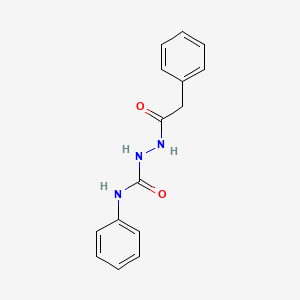![molecular formula C21H22O3 B5086110 2-[4-(4-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5086110.png)
2-[4-(4-methoxyphenoxy)butoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methoxyphenoxy)butoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system substituted with a butoxy chain, which is further substituted with a methoxyphenoxy group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenoxy)butoxy]naphthalene typically involves a multi-step process. One common synthetic route is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[4-(4-methoxyphenoxy)butoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenoxy)butoxy derivatives.
Reduction: Formation of dihydro-2-[4-(4-methoxyphenoxy)butoxy]naphthalene.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.
科学的研究の応用
2-[4-(4-methoxyphenoxy)butoxy]naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-[4-(4-methoxyphenoxy)butoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene
- 2-[4-(3-methoxyphenoxy)butoxy]naphthalene
Comparison
Compared to similar compounds, 2-[4-(4-methoxyphenoxy)butoxy]naphthalene is unique due to the specific positioning of the methoxy group on the phenoxy ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the presence of the methoxy group at the para position may enhance its stability and interaction with certain molecular targets, making it more effective in specific applications .
特性
IUPAC Name |
2-[4-(4-methoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-19-10-12-20(13-11-19)23-14-4-5-15-24-21-9-8-17-6-2-3-7-18(17)16-21/h2-3,6-13,16H,4-5,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYUCJZAJPWIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-nitrobenzylidene)[3-(9-{3-[(4-nitrobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B5086035.png)
![5-{[4-(2-ethoxyethyl)-1-piperazinyl]carbonyl}quinoxaline trifluoroacetate](/img/structure/B5086056.png)

![4-[(3,4-dimethylphenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5086060.png)
![N-(1,3-benzothiazol-2-ylmethyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5086066.png)
![3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(3,5-dimethylphenyl)amino]propan-2-ol}](/img/structure/B5086072.png)


![4-(4-Chlorophenyl)-1-[(2,3-dichlorophenyl)methyl]piperidin-4-ol](/img/structure/B5086089.png)


![5-FLUORO-2-METHOXY-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B5086118.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5086126.png)
![3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5086132.png)
